6-Aminoundecane
Overview
Description
Synthesis Analysis
The synthesis of 6-Aminoundecane and related compounds involves multiple steps, including the condensation polymerization for creating copolyamides from 6-aminohexanoic acid and 11-aminoundecanoic acid, showcasing the versatility of this compound in polymer chemistry (Pisanchyn, 1973). Another approach involves catalytic ammonolysis of 11-bromoundecanoic acid, resulting in aminoundecanoic acid with a yield of up to 70%, highlighting an efficient synthesis route (Cui Jian-lan, 2002).
Molecular Structure Analysis
Investigations into the molecular structure of related compounds, such as 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one, reveal complex hydrogen bonding and pi-pi stacking interactions, which are crucial for understanding the behavior and reactivity of 6-Aminoundecane derivatives (Hwang et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of 6-Aminoundecane and its derivatives is highlighted through various syntheses, such as the creation of nitrogen-rich compounds with potential applications as energetic materials. These syntheses demonstrate the compound's versatility and reactive nature (Wei et al., 2015).
Physical Properties Analysis
The study of polyamides made from ω-aminocarboxylic acids, including 6-Aminoundecane, reveals that the crystal structures of these polymers depend significantly on the number of carbon atoms in the monomers. This highlights the importance of molecular structure in determining the physical properties of materials derived from 6-Aminoundecane (Slichter, 1959).
Chemical Properties Analysis
The chemical properties of 6-Aminoundecane derivatives, such as their ability to form complex molecular structures with extensive hydrogen bonding and potential for use in high-nitrogen compounds, are crucial for applications in materials science and energetic materials (Hwang et al., 2006); (Wei et al., 2015).
Scientific Research Applications
1. Nano-p–n Junction Heterostructures in Biosensing
6-Aminoundecane is explored in the context of nano-p–n junction heterostructures for biosensing applications. Nano-p–n junction heterostructures based on TiO2 nanobelts, enhanced by the assembly of p-type semiconducting NiO nanoparticles, have demonstrated heightened electrocatalytic activities in the oxidation process of certain compounds. This innovation suggests potential in diagnostic medicine and molecular biology research (Cui, Chen, Liu, & Huang, 2014).
2. Polymer Science: Crystal Structures in Polyamides
The crystal structures of polyamides made from ω-aminocarboxylic acids, including 6-Aminoundecane, were studied through x-ray diffraction. This research provides insight into the different molecular arrangements that occur in polyamides, which is crucial for understanding and enhancing materials in the polymer industry (Slichter, 1959).
3. Role in Chemical Synthesis and Polyamide Industry
6-Aminoundecane plays a significant role in chemical synthesis, especially in the synthesis of modified peptides and the polyamide synthetic fibers industry. Its structure, being hydrophobic and flexible, makes it a valuable component in various molecular structures (Markowska, Markowski, & Jarocka-Karpowicz, 2021).
4. Adaptive Encapsulation in Aqueous Solutions
Research on the adaptive encapsulation of 6-Aminoundecane reveals interesting behaviors in aqueous solutions. This encapsulation is significant for understanding the chemical interactions and potential applications in various fields, including pharmaceutical and material sciences (Feng et al., 2016).
5. Aqueous Solubility in Functionalized Carbon Nanotubes
The solubility of 6-Aminoundecane in water is controlled by the length of its hydrocarbon side chain, an essential factor in the development of carboxylic acid-functionalized single-wall carbon nanotubes (SWNTs). This understanding aids in tailoring materials for specific applications across a wide pH range (Zeng, Zhang, & Barron, 2005).
Safety And Hazards
6-Aminoundecane is classified as a skin irritant (Category 2) and can cause serious eye damage (Category 1) . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . In case of contact, wash off with soap and plenty of water .
properties
IUPAC Name |
undecan-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25N/c1-3-5-7-9-11(12)10-8-6-4-2/h11H,3-10,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBRYGJZWXLRFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCCCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187449 | |
Record name | 6-Aminoundecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Aminoundecane | |
CAS RN |
33788-00-0 | |
Record name | 6-Aminoundecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033788000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Aminoundecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Undecanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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